molecular formula C20H16BrN7O3 B14990798 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B14990798
M. Wt: 482.3 g/mol
InChI Key: XSQHARJITDXXPW-UHFFFAOYSA-N
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Description

10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of bromophenyl and dimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and dimethoxyphenyl precursors, followed by their incorporation into the tricyclic framework through a series of cyclization and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-fluorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The uniqueness of 10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties. Compared to its analogs, the bromine atom in the bromophenyl group may enhance its reactivity and biological activity.

Properties

Molecular Formula

C20H16BrN7O3

Molecular Weight

482.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16BrN7O3/c1-30-12-7-8-13(14(9-12)31-2)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27)

InChI Key

XSQHARJITDXXPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25)OC

Origin of Product

United States

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